
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a Boc-protected oxazolidine ring, which is a common protecting group in peptide synthesis, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid typically involves the following steps:
Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with a carbonyl compound under acidic conditions.
Boc Protection: The oxazolidine ring is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.
化学反応の分析
Types of Reactions
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinone derivatives, alcohols, and substituted oxazolidines, which are valuable intermediates in further synthetic applications.
科学的研究の応用
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected oxazolidine ring can undergo deprotection under acidic conditions, revealing the active oxazolidine moiety, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
®-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid: The enantiomer of the compound, which may exhibit different biological activities.
Oxazolidinone Derivatives: Compounds with similar structural features but different functional groups.
N-Boc-protected Amino Acids: Compounds with similar protecting groups but different core structures.
Uniqueness
(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid is unique due to its chiral nature and the presence of both the Boc-protected oxazolidine ring and the acetic acid moiety. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
特性
分子式 |
C12H21NO5 |
|---|---|
分子量 |
259.30 g/mol |
IUPAC名 |
2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(6-9(14)15)7-17-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
InChIキー |
YELZVRAJACICFE-QMMMGPOBSA-N |
異性体SMILES |
CC1(N([C@H](CO1)CC(=O)O)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(N(C(CO1)CC(=O)O)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


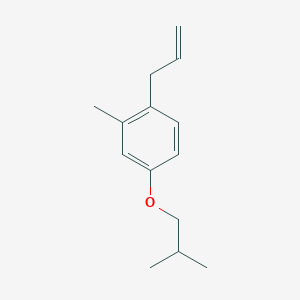

![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)

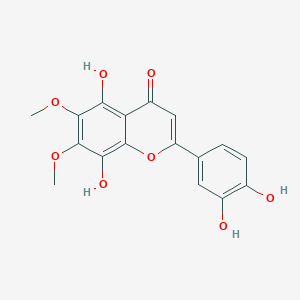

![2-[2-(3-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13906585.png)
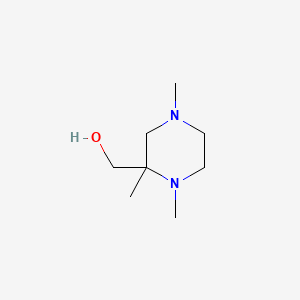
![6-Bromo-4-fluoro-3-isopropyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13906592.png)
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol](/img/structure/B13906597.png)
![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)
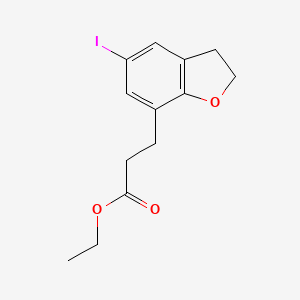
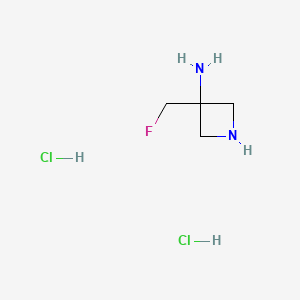
![[4-(Bromomethyl)tetrahydropyran-4-YL]methanol](/img/structure/B13906640.png)
